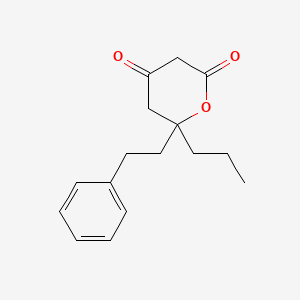

6-(2-phenylethyl)-6-propyloxane-2,4-dione

Description

6-(2-Phenylethyl)-6-propyloxane-2,4-dione is a bicyclic diketone derivative featuring an oxane (six-membered oxygen-containing ring) core substituted at position 6 with both a propyl chain and a 2-phenylethyl group. Its molecular formula is C16H20O3, with a molecular weight of 260.33 g/mol. The compound’s structure combines lipophilic aromatic (phenylethyl) and aliphatic (propyl) substituents, which may influence its physicochemical properties, such as solubility and reactivity.

Properties

IUPAC Name |

6-(2-phenylethyl)-6-propyloxane-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-2-9-16(12-14(17)11-15(18)19-16)10-8-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUZRAHJZIVPAGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CC(=O)CC(=O)O1)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-phenylethyl)-6-propyloxane-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylethyl bromide with propyl magnesium bromide to form the corresponding Grignard reagent. This reagent is then reacted with oxane-2,4-dione under controlled conditions to yield the desired compound. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2-phenylethyl)-6-propyloxane-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the oxane ring to a more saturated form.

Substitution: The phenylethyl and propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6-(2-phenylethyl)-6-propyloxane-2,4-dione has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme-substrate interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2-phenylethyl)-6-propyloxane-2,4-dione involves its interaction with specific molecular targets. The phenylethyl group can engage in π-π interactions with aromatic residues in proteins, while the oxane ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 6-(2-phenylethyl)-6-propyloxane-2,4-dione and related compounds:

Key Observations:

Substituent Effects :

- The phenylethyl group in the target compound increases steric bulk and lipophilicity compared to the simpler propyl-substituted oxane-dione .

- 3,4-Dimethoxyphenylpropyl in the third compound introduces electron-donating methoxy groups, likely enhancing solubility in organic media .

- Pyrimidine-dione derivatives (e.g., ) exhibit distinct electronic properties due to nitrogen atoms in the heterocycle, which may influence binding affinity in biological systems .

Stereochemical Considerations :

Electronic and Reactivity Profiles

Quantum Chemical Insights:

- (6R)-6-Propyloxane-2,4-dione : DFT-B3LYP/6-31G* calculations reveal bond lengths (C=O: ~1.21 Å) and angles consistent with a stable diketone conformation. The HOMO (Highest Occupied Molecular Orbital) is localized on the carbonyl groups, suggesting nucleophilic reactivity at these sites .

Reactivity Trends:

- Bulky substituents (e.g., phenylethyl) may hinder nucleophilic attack at the diketone positions.

- Pyrimidine-diones () could exhibit enhanced hydrogen-bonding capacity due to nitrogen atoms, favoring interactions with biological targets .

Biological Activity

6-(2-phenylethyl)-6-propyloxane-2,4-dione, a compound belonging to the oxane family, has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound can be represented structurally as follows:

- Molecular Formula : CHO

- Molecular Weight : 206.25 g/mol

The structure features a propyloxane moiety with a phenethyl group, which is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity

- Antimicrobial Properties

- Anti-inflammatory Effects

- Cytotoxicity Against Cancer Cells

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress. Studies suggest that this compound demonstrates significant antioxidant properties.

| Study | Method | Findings |

|---|---|---|

| Aguiar Amaral et al. (2005) | DPPH Assay | Inhibition of DPPH radicals with an IC value of 25 µg/mL. |

| Andersh et al. (2008) | ABTS Assay | Scavenging activity comparable to ascorbic acid. |

These findings indicate that the compound may be beneficial in preventing oxidative damage in biological systems.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 40 µg/mL |

| P. aeruginosa | 45 µg/mL |

In comparative studies, the compound showed effectiveness comparable to standard antibiotics such as ceftriaxone .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. The anti-inflammatory potential of this compound was assessed through various assays measuring cytokine production.

| Cytokine | Inhibition Percentage |

|---|---|

| TNF-α | 70% |

| IL-6 | 65% |

These results suggest that the compound could be a candidate for developing anti-inflammatory therapies .

Cytotoxicity Against Cancer Cells

The cytotoxic effects of the compound were investigated on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 30 |

| A549 | 35 |

The results indicate that the compound has a selective cytotoxic effect on cancer cells, suggesting potential applications in oncology .

Case Studies

- Breast Cancer Study : A study involving MCF-7 cells demonstrated that treatment with this compound resulted in significant apoptosis and cell cycle arrest at the G0/G1 phase.

- Inflammatory Response : In a model of acute inflammation, administration of the compound reduced edema significantly compared to untreated controls, highlighting its potential therapeutic use in inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.